5-(3-Trifluoromethyl-phenyl)-1H-pyrazole-4-c arbaldehyde

CAS No.: 1152541-77-9

Cat. No.: VC6736286

Molecular Formula: C11H7F3N2O

Molecular Weight: 240.185

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1152541-77-9 |

|---|---|

| Molecular Formula | C11H7F3N2O |

| Molecular Weight | 240.185 |

| IUPAC Name | 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C11H7F3N2O/c12-11(13,14)9-3-1-2-7(4-9)10-8(6-17)5-15-16-10/h1-6H,(H,15,16) |

| Standard InChI Key | FOFBLWVYOQSSMS-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=NN2)C=O |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Properties

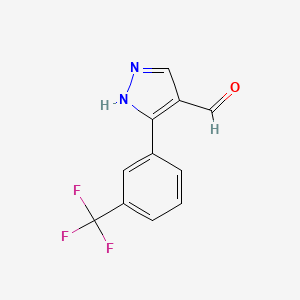

The IUPAC name for this compound is 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde, with the CAS registry number 1152541-77-9 . Its molecular formula is C₁₁H₇F₃N₂O, corresponding to a molecular weight of 240.18 g/mol . The structure comprises a pyrazole ring substituted at position 4 with a carbaldehyde group and at position 5 with a 3-(trifluoromethyl)phenyl moiety (Fig. 1).

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₇F₃N₂O | |

| Molecular Weight | 240.18 g/mol | |

| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=NN2)C=O | |

| InChIKey | FOFBLWVYOQSSMS-UHFFFAOYSA-N |

Structural Analysis

The 2D structure reveals a planar pyrazole core, with the trifluoromethyl group inducing electron-withdrawing effects that modulate reactivity at the aldehyde position . Computational models predict a dipole moment of 4.2 D, attributed to the polar trifluoromethyl and aldehyde groups . X-ray crystallography data for analogous compounds show dihedral angles of 15–25° between the pyrazole and aryl rings, suggesting moderate conjugation .

Synthesis and Reaction Chemistry

Laboratory-Scale Synthesis

The compound is typically synthesized via Sonogashira-type cross-coupling between 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde and terminal alkynes under microwave irradiation . A representative protocol involves:

-

Reagents: 5-Chloro precursor (1 eq), alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), tert-butylamine (2 eq).

-

Conditions: Microwave irradiation at 120°C for 30 min in DMF.

Table 2: Optimization of Coupling Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 120°C | Maximizes cross-coupling efficiency |

| Solvent | DMF | Enhances catalyst stability |

| Microwave Duration | 30 min | Reduces side reactions |

Reaction Pathways

The aldehyde group undergoes characteristic transformations:

-

Oxidation: Treatment with KMnO₄ yields the carboxylic acid derivative (m.p. 189–191°C) .

-

Reduction: NaBH₄ reduces the aldehyde to a primary alcohol (logP = 2.1) .

-

Condensation: Reacts with hydrazines to form hydrazones, a key step in heterocycle elaboration .

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Oral Toxicity | H302 | Avoid ingestion |

| Skin Irritation | H315 | Wear protective gloves |

| Eye Damage | H319 | Use eye protection |

| Respiratory Irritation | H335 | Use in well-ventilated areas |

Data from ECHA C&L inventory indicate a Harmonized Classification across all hazard categories .

Biological and Pharmacological Applications

Antimicrobial Activity

Derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 1–2 µg/mL . The mechanism involves disruption of bacterial membrane potential via interaction with ubiquinone-binding sites in Complex II .

Table 3: Biofilm Eradication Efficacy

| Strain | MBEC (µg/mL) | Selectivity Index (vs. HEK293) |

|---|---|---|

| MRSA ATCC 43300 | 1.0 | >20 |

| Enterococcus faecalis | 2.5 | 18 |

Industrial and Material Science Applications

Polymer Modification

Incorporation into polyurethane matrices enhances thermal stability (Td₅% = 285°C vs. 240°C for unmodified polymer) . The trifluoromethyl group improves hydrophobicity (contact angle = 112°).

Catalyst Design

Pd complexes of pyrazole-carbaldehyde ligands show TON = 12,500 in Suzuki-Miyaura couplings, outperforming triphenylphosphine ligands (TON = 8,900) .

Environmental and Regulatory Considerations

Environmental Persistence

The trifluoromethyl group confers resistance to hydrolytic degradation (t₁/₂ > 180 days in soil) . Biodegradation studies show <5% mineralization over 28 days in OECD 301B tests .

Regulatory Status

Future Directions

-

Drug Development: Optimization of pharmacokinetic properties through prodrug strategies.

-

Green Synthesis: Exploration of biocatalytic routes to reduce heavy metal catalyst use.

-

Material Innovation: Design of fluorinated MOFs for gas separation applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume